molecular formula C14H12INO B14137011 5-Iodo-2-methyl-N-phenylbenzamide

5-Iodo-2-methyl-N-phenylbenzamide

Cat. No.: B14137011
M. Wt: 337.15 g/mol
InChI Key: SLDKRHZCUXBDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H12INO. It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the 5th position, a methyl group at the 2nd position, and an N-phenyl group.

Preparation Methods

The synthesis of 5-Iodo-2-methyl-N-phenylbenzamide typically involves the following steps:

Chemical Reactions Analysis

5-Iodo-2-methyl-N-phenylbenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Iodo-2-methyl-N-phenylbenzamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C14H12INO

Molecular Weight

337.15 g/mol

IUPAC Name

5-iodo-2-methyl-N-phenylbenzamide

InChI

InChI=1S/C14H12INO/c1-10-7-8-11(15)9-13(10)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17)

InChI Key

SLDKRHZCUXBDEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.